1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and other key steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine and phenylsulfonyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas and catalysts for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve moderate temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of different products depending on the nucleophile used .
Scientific Research Applications
1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
1,3-dimethyl-5-nitro-6-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
1,3-dimethyl-2-phenylbenzimidazole: Similar structure but lacks the nitro and piperazine groups.
5-nitro-2-phenylbenzimidazole: Similar structure but lacks the piperazine group.
6-[4-(phenylsulfonyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which can confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-20-15-12-17(18(24(26)27)13-16(15)21(2)19(20)25)22-8-10-23(11-9-22)30(28,29)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNJQWJQRQCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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